molecular formula C18H24N2O4 B2678907 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1421441-66-8

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2678907
CAS No.: 1421441-66-8
M. Wt: 332.4
InChI Key: HUVKIPBSDLUAQB-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic urea derivative of significant interest in pharmacological research. This compound is characterized by a 4-butoxyphenyl group attached to one nitrogen of the urea backbone and a 3-(furan-2-YL)-3-hydroxypropyl moiety on the other nitrogen . This specific structure combines lipophilic (butoxyphenyl) and polar (hydroxypropyl-furan) elements, which are known to critically influence solubility, bioavailability, and receptor-binding properties, making it a valuable scaffold for drug discovery . Urea derivatives similar to this compound have demonstrated potential in various research areas. Notably, furan-containing analogues have been investigated for their cytotoxic effects, showing promise in inhibiting cancer cell proliferation in assays against lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) . Furthermore, research into related compounds highlights the broader significance of the urea pharmacophore in developing kinase inhibitors and modulators of critical biological pathways like the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a key regulator of glucose metabolism and cell survival . The furan heterocycle present in its structure is a common feature in many bioactive molecules and is often explored for its diverse electronic and interaction properties through advanced computational methods such as Density Functional Theory (DFT) calculations . This compound is provided for research purposes to further explore these potential applications and mechanisms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-12-23-15-8-6-14(7-9-15)20-18(22)19-11-10-16(21)17-5-4-13-24-17/h4-9,13,16,21H,2-3,10-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVKIPBSDLUAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate reagent to introduce the phenyl group.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Formation of the Hydroxypropyl Urea Moiety: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)

  • Structural Differences: Aromatic Group: 4-Methoxyphenyl (Product 14) vs. 4-butoxyphenyl (target compound). Side Chain: 3-Phenylpropyl (Product 14) vs. 3-(furan-2-yl)-3-hydroxypropyl. The furan ring introduces heteroaromaticity, which may alter binding kinetics compared to purely aliphatic or phenyl-based chains.
  • Synthetic Pathway : Both compounds utilize urea-forming reactions, but Product 14 employs diisopropyl carbodiimide activation, whereas the target compound’s synthesis likely involves coupling of 4-butoxyphenyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine .

Tioclomarol (3-[3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxycoumarin)

  • Functional Contrast :
    • Core Structure : Tioclomarol is a coumarin derivative with anticoagulant activity, whereas the target compound is a urea derivative.
    • Substituents : Both share a 3-hydroxypropyl group, but Tioclomarol’s chlorophenyl and chlorothienyl groups confer distinct electronic properties and metabolic stability. The furan in the target compound may offer reduced steric hindrance compared to thienyl .
  • Biological Activity : Tioclomarol targets vitamin K epoxide reductase (VKOR), while urea derivatives often inhibit kinases or proteases, suggesting divergent therapeutic applications .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Reported Activity
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea 358.4 3.2 0.12 (PBS) Under investigation
Product 14 354.5 2.8 0.25 (DMSO) Kinase inhibition (IC50 = 1.2 µM)
Tioclomarol 465.3 4.1 <0.01 (Water) Anticoagulant (VKOR inhibition)

<sup>*</sup>LogP values estimated via fragment-based methods.

Key Research Findings

  • Lipophilicity vs.
  • Role of the Furan Ring : Computational docking studies (unpublished) propose that the furan’s oxygen atom forms hydrogen bonds with catalytic residues in serine proteases, a mechanism absent in Tioclomarol’s thienyl group .
  • Metabolic Stability : The hydroxypropyl moiety may undergo glucuronidation, a common metabolic pathway for polar groups, whereas Tioclomarol’s chlorinated aromatic rings resist phase I oxidation .

Biological Activity

1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea, with the CAS number 1421441-66-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H24_{24}N2_2O4_4
  • Molecular Weight : 332.4 g/mol
  • Structure : The compound features a butoxyphenyl group linked to a furan moiety via a hydroxypropyl urea structure.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values were recorded at approximately 10 µM for A549 and 15 µM for MCF-7, indicating a potent anticancer effect .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death. This is believed to be mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
  • Inhibition of Proliferation : The compound interferes with cell cycle progression, particularly at the G1 phase, thereby inhibiting DNA synthesis and cell division .

Case Studies

  • Study on A549 Cells : In a controlled experiment, A549 cells were treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates and reduced cell viability .
  • MCF-7 Cell Line Testing : Another study focused on MCF-7 cells where the compound was found to significantly inhibit proliferation with an IC50_{50} value of 15 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .

Data Tables

Biological ActivityCell LineIC50_{50} (µM)Mechanism
CytotoxicityA54910Apoptosis induction
CytotoxicityMCF-715Cell cycle arrest

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